molecular formula C21H26FN3O3S B2961359 4-(2-Fluorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine CAS No. 1705340-85-7

4-(2-Fluorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine

Cat. No.: B2961359
CAS No.: 1705340-85-7
M. Wt: 419.52
InChI Key: QBBDEPAONKDGBW-UHFFFAOYSA-N
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Description

4-(2-Fluorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine is a complex chemical compound known for its diverse range of applications in the fields of chemistry, biology, and medicine. This compound features a unique structure that combines fluorophenoxy and pyridinylsulfonyl groups, linked by a bipiperidine backbone. This intricate molecular architecture grants the compound distinctive chemical and biological properties, making it a subject of interest in various scientific research endeavors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine typically involves multi-step organic synthesis. The starting materials usually include fluorophenols and pyridinyl sulfones. The process may involve:

  • Nucleophilic substitution reactions: to introduce the fluorophenoxy group.

  • Sulfonylation reactions: to attach the pyridinylsulfonyl moiety.

  • Coupling reactions: to form the bipiperidine scaffold.

The reaction conditions often include controlled temperatures, specific catalysts, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can involve large-scale chemical reactors, optimized synthetic routes for cost-effectiveness, and rigorous quality control processes. This may include continuous flow synthesis, which enhances the efficiency and scalability of production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur moiety, leading to the formation of sulfoxides or sulfones.

  • Reduction: It can be reduced under specific conditions to alter its functional groups or overall structure.

  • Substitution: The bipiperidine backbone allows for various substitution reactions, modifying the compound’s properties or derivatives.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Solvents: Toluene, ethanol, and dimethyl sulfoxide (DMSO) are commonly used depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can yield sulfoxides, while substitution reactions might introduce new functional groups to the bipiperidine ring.

Scientific Research Applications

Chemistry

  • Catalysis: The compound can serve as a ligand in catalysis, facilitating various organic transformations.

  • Synthetic Intermediates: It is used as an intermediate in the synthesis of more complex molecules.

Biology

  • Enzyme Inhibitors: Its structure allows it to interact with specific enzymes, acting as an inhibitor in biochemical studies.

  • Binding Studies: It is used in receptor-binding studies to understand molecular interactions at the cellular level.

Medicine

  • Drug Development: The compound is investigated for its potential therapeutic applications, particularly in targeting specific pathways involved in diseases.

Industry

  • Material Science: It is utilized in the development of new materials with unique properties due to its distinctive chemical structure.

  • Agriculture: The compound's derivatives may have applications in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 4-(2-Fluorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine exerts its effects involves its interaction with specific molecular targets. For example, it may:

  • Bind to enzyme active sites, inhibiting their activity.

  • Interact with cellular receptors, altering signal transduction pathways.

These interactions can lead to changes in cellular processes, making it valuable in research and therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylphenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine

  • 4-(2-Chlorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine

Uniqueness

What sets 4-(2-Fluorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine apart is its fluorophenoxy group, which imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it particularly valuable in applications requiring specific molecular interactions.

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Properties

IUPAC Name

3-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3S/c22-20-5-1-2-6-21(20)28-18-9-12-24(13-10-18)17-7-14-25(15-8-17)29(26,27)19-4-3-11-23-16-19/h1-6,11,16-18H,7-10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBDEPAONKDGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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